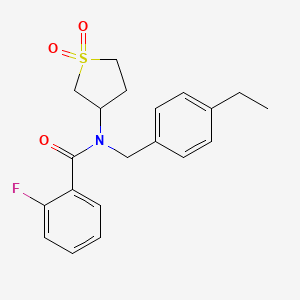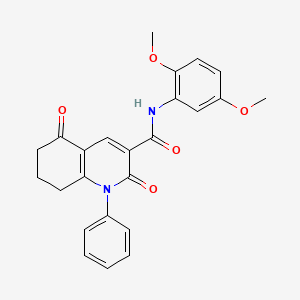![molecular formula C16H13BrClNO4 B11599634 N-{[(4-Bromo-3-methylphenoxy)acetyl]oxy}-4-chlorobenzamide CAS No. 6091-09-4](/img/structure/B11599634.png)
N-{[(4-Bromo-3-methylphenoxy)acetyl]oxy}-4-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-CHLOROPHENYL)FORMAMIDO 2-(4-BROMO-3-METHYLPHENOXY)ACETATE is an organic compound with the molecular formula C15H12BrClNO3 This compound is characterized by the presence of a chlorophenyl group, a formamido group, and a bromo-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLOROPHENYL)FORMAMIDO 2-(4-BROMO-3-METHYLPHENOXY)ACETATE typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl isocyanate with 2-(4-bromo-3-methylphenoxy)acetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-CHLOROPHENYL)FORMAMIDO 2-(4-BROMO-3-METHYLPHENOXY)ACETATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromo-methylphenoxy group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols depending on the conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenoxy acetates, while oxidation and reduction reactions can produce corresponding oxides and reduced forms of the compound.
Scientific Research Applications
(4-CHLOROPHENYL)FORMAMIDO 2-(4-BROMO-3-METHYLPHENOXY)ACETATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-CHLOROPHENYL)FORMAMIDO 2-(4-BROMO-3-METHYLPHENOXY)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl 2-(4-bromo-3-methylphenoxy)acetate
- 2-(4-Chloro-3-methylphenoxy)-N’-(5’-substituted aryl)-furan-2’-yl-methylidene-acetohydrazides
Uniqueness
(4-CHLOROPHENYL)FORMAMIDO 2-(4-BROMO-3-METHYLPHENOXY)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
6091-09-4 |
|---|---|
Molecular Formula |
C16H13BrClNO4 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
[(4-chlorobenzoyl)amino] 2-(4-bromo-3-methylphenoxy)acetate |
InChI |
InChI=1S/C16H13BrClNO4/c1-10-8-13(6-7-14(10)17)22-9-15(20)23-19-16(21)11-2-4-12(18)5-3-11/h2-8H,9H2,1H3,(H,19,21) |
InChI Key |
CLNVBNXSUNXCLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)ONC(=O)C2=CC=C(C=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-6-methylquinoline-3-carboxylate](/img/structure/B11599551.png)
![2,2'-(1,4-Piperazinediyl)bis[N-(m-tolyl)succinimide]](/img/structure/B11599557.png)
![4-{[(2E)-3-(3,4-diethoxyphenyl)-2-{[(2-methylphenyl)carbonyl]amino}prop-2-enoyl]amino}benzoic acid](/img/structure/B11599560.png)
![(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599564.png)
![4,4-dimethyl-8-morpholin-4-yl-N-(4-phenylbutan-2-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11599565.png)
![(2-{[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B11599568.png)
![3-{(Z)-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11599575.png)
![6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11599576.png)

![11-[4-(diethylamino)phenyl]-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11599589.png)
![8-Tert-butyl-4-(3-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11599598.png)
![ethyl (5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-2-{[(4-methylphenyl)carbonyl]amino}-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11599612.png)

![3-(4-ethoxy-3-methoxyphenyl)-11-(4-hydroxy-3-methoxy-5-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11599620.png)
